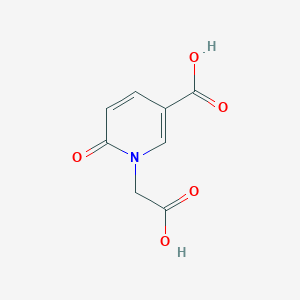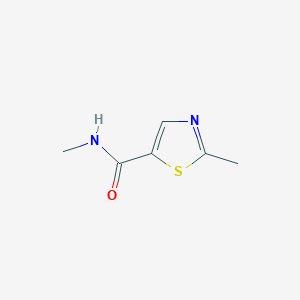![molecular formula C9H16Cl2N2 B1421445 [2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride CAS No. 72954-99-5](/img/structure/B1421445.png)
[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride
Vue d'ensemble
Description
“[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride” is a chemical compound with the CAS Number: 2567498-38-6 . It is also known as "2-Methyl-1-(3-pyridinyl)-1-propanamine dihydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H . This indicates that the compound has a molecular weight of 223.14 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C9H16Cl2N2, and it has a molecular weight of 223.14 .Applications De Recherche Scientifique
Pharmacological Characterization
"[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride" has been characterized pharmacologically in relation to its affinity and selectivity for κ-opioid receptors (KOR). Research indicates its potential for treating depression and addiction disorders (Grimwood et al., 2011).
Monoamine Oxidase-B Inactivators
The compound's transformation into irreversible inactivators of monoamine oxidase B (MAO-B) has been studied. This is significant in understanding its role in the inhibition of MAO-B, a key enzyme in the brain (Ding & Silverman, 1993).
Synthesis and Structural Studies
Various studies have focused on the synthesis and structural analysis of related compounds. These include the exploration of condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, which helps in understanding the chemical properties and potential applications of the compound (Dabaeva et al., 2011).
Potential Therapeutic Agents for Alzheimer's Disease
Research into N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs, which are structurally similar to "[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride", has revealed potential utility for the treatment of Alzheimer's disease (Klein et al., 1996).
Intramolecular Hydrogen Bonding
The study of intramolecular hydrogen bonding and tautomerism in Schiff bases, including N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, provides insights into the compound's behavior in different chemical environments (Nazır et al., 2000).
Transition Metal Complexes
The compound's potential in forming complexes with transition metals has been explored. This is crucial for understanding its applications in fields like catalysis and material science (Schmidt et al., 2011).
Antimalarial Agents
Derivatives of the compound have been evaluated for their potential as antimalarial agents. This highlights its significance in pharmaceutical research and drug development (Scovill et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPFEVDYCALKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)

![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)
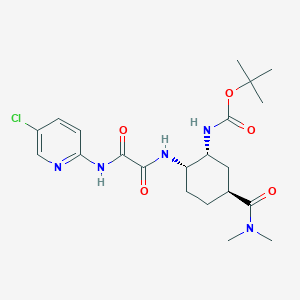

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)
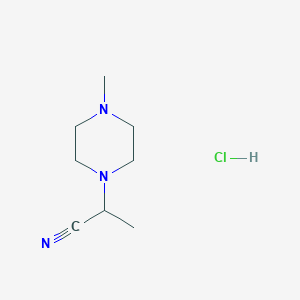


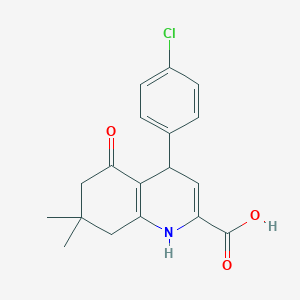
![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
